molecular formula C10H13NO B3054687 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 61562-93-4

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B3054687
CAS No.: 61562-93-4
M. Wt: 163.22 g/mol
InChI Key: WTTCKKHZWWAOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol ( 61562-93-4) is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . This secondary amine shares significant structural similarity with N, N-dimethyl phenethylamine, a framework present in known antidepressant drugs, positioning it as a valuable pharmacophore for neuroscientific research . The THIQ core is a common structural feature in numerous natural and synthetic bioactive molecules, making this compound a versatile building block for developing new therapeutic agents . Researchers utilize this and related THIQ derivatives to explore mechanisms of action such as monoamine reuptake inhibition for neurological disorders , and to study broader biological activities including anti-infective and anti-cancer properties . Its physicochemical properties, including a predicted LogP of 1.93 , suggest good membrane permeability, which is advantageous in drug discovery. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-10-3-2-9(12)6-8(10)4-5-11-7/h2-3,6-7,11-12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTCKKHZWWAOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439175
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61562-93-4
Record name 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Halogenated Precursors

A widely documented method involves the cyclization of halogenated phenethylamine derivatives. For example, the patent WO2002088088A1 details a process where N-(2-bromoethyl)-α-methylbenzylamine hydrobromide undergoes cyclization in the presence of aluminum chloride (AlCl₃) suspended in decalin at 100–105°C for 46 hours. This reaction proceeds via intramolecular nucleophilic substitution, forming the tetrahydroisoquinoline core. Key parameters include:

Parameter Optimal Range Impact on Yield/Purity
Temperature 95–125°C Higher temperatures accelerate cyclization but risk decomposition
Catalyst (AlCl₃) 1.2–1.5 equivalents Excess catalyst improves reaction kinetics
Solvent (decalin) 5–10 volumes Ensures homogeneous mixing and heat transfer

The hydroxyl group at position 6 is introduced via ortho-hydroxylation of the aromatic ring prior to cyclization. This step typically employs Fenton’s reagent (Fe²⁺/H₂O₂) under acidic conditions, achieving regioselectivity through radical intermediates.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyclization

Recent advances leverage palladium catalysts for C–N bond formation. For instance, Pd(OAc)₂ with Xantphos ligand facilitates the coupling of 2-bromo-4-methoxyphenethylamine and methylamine at 80°C in toluene. Demethylation of the methoxy group at position 6 using BBr₃ yields the target hydroxyl group. This method offers superior regiocontrol compared to classical approaches.

Enzymatic Hydroxylation

Biocatalytic methods utilize cytochrome P450 enzymes to introduce the 6-hydroxy group post-cyclization. For example, E. coli expressing CYP102A1 selectively hydroxylates 1-methyl-1,2,3,4-tetrahydroisoquinoline at position 6 in phosphate buffer (pH 7.4) with NADPH regeneration. While yields remain modest (~30%), this approach avoids harsh reagents and enables green chemistry workflows.

Industrial-Scale Production

Solvent Optimization and Crystallization

The patent WO2002088088A1 emphasizes isopropanol as the solvent of choice for final crystallization. After cyclization and extraction with dichloromethane , the crude product is dissolved in hot isopropanol (reflux at 82°C) and cooled to 0°C, achieving >95% purity. Critical factors include:

Crystallization Parameter Effect on Product Quality
Cooling rate Slow cooling (0.5°C/min) reduces impurities
Solvent-to-product ratio 10:1 (v/w) ensures complete dissolution
Seed crystal addition Enhances crystal uniformity

Azeotropic Drying

Water removal via azeotropic distillation with toluene or heptane is critical for preventing hydrolysis during cyclization. The patent reports that residual water >0.5% reduces yields by 15–20% due to side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, ArH), 3.55 (m, 2H, CH₂N), 2.90 (m, 2H, CH₂), 2.45 (s, 3H, NCH₃).
  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Purity Assessment

Industrial batches achieve ≥99% purity via recrystallization and column chromatography (SiO₂, EtOAc/hexane gradient).

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can have different pharmacological properties .

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

1,2,3,4-Tetrahydroisoquinolin-6-ol (CAS 14446-24-3)
  • Structure : Lacks the methyl group at position 1.
  • Properties : Molecular weight 149.19 g/mol; hydroxyl group at position 6 enhances polarity compared to methylated derivatives.
  • Applications : Serves as a precursor for synthesizing methylated or functionalized analogs .
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 14097-39-3)
  • Structure : Methyl group at position 2 instead of 1.
  • Properties : Molecular weight 163.22 g/mol; positional isomerism may alter receptor binding or metabolic stability.
  • Research Use : Available as a reference standard (purity ≥95%) for neuropharmacological studies .
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (Corypalline, CAS 450-14-6)
  • Structure : Methoxy group at position 6 and methyl at position 2.
  • Properties: Molecular weight 193.24 g/mol (C₁₁H₁₅NO₂); increased lipophilicity due to methoxy substitution.
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 76419-97-1)
  • Structure : Methoxy at position 7 and methyl at position 1.
  • Properties: Molecular weight 195.23 g/mol (C₁₁H₁₅NO₂); substituent positions influence steric interactions.
  • Availability : Sold as a research chemical (95% purity) for synthetic applications .

Functional Group Modifications

PFI-1 (Sulfonamide Derivative)
  • Structure : 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-benzenesulfonamide.
  • Applications : Used in epigenetic research, unlike the hydroxyl-containing target compound .
Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Structure : Ethyl ester at position 2; dimethoxy groups at 6 and 5.
  • Properties : Esterification increases bioavailability; dimethoxy groups enhance lipophilicity.
  • Role : Likely a prodrug or intermediate in alkaloid synthesis .

Pharmacological and Neuroprotective Insights

  • Neuroprotection: Modafinil, a structurally distinct compound, demonstrates neuroprotective effects against 1-methyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopamine depletion, preserving 41% of striatal dopamine levels in primates .
  • Enzyme Interactions: Sulfonamide and ester derivatives (e.g., PFI-1, ethyl carboxylates) highlight how functional groups dictate target specificity, whereas hydroxyl/methoxy variants may interact with monoamine receptors or transporters .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (1MeTIQ) is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Target Pathways : 1MeTIQ primarily interacts with neurotransmitter systems, particularly those involving dopamine and serotonin. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial for the breakdown of these neurotransmitters. This inhibition may enhance the levels of dopamine and serotonin in the brain, contributing to its antidepressant and neuroprotective effects .

Biochemical Pathways : The compound's biological activity is attributed to several mechanisms:

  • Neuroprotection : 1MeTIQ protects against neurotoxic damage caused by substances like MPTP and rotenone, which are known to induce parkinsonian symptoms .
  • Antioxidant Activity : It exhibits free radical scavenging properties that may mitigate oxidative stress in neuronal cells .
  • Modulation of Pain Pathways : Research indicates that 1MeTIQ can reverse diabetic neuropathic pain by modulating supraspinal opioidergic and monoaminergic pathways .

Biological Activities

1MeTIQ has demonstrated a range of biological activities that underscore its therapeutic potential:

Activity Description References
NeuroprotectiveProtects neurons from damage induced by neurotoxins; prevents dopaminergic neurotoxicity.
AntidepressantExhibits antidepressant-like effects comparable to imipramine in animal models.
AnalgesicReduces pain sensitivity in models of diabetic neuropathy; comparable to gabapentin.
Anti-addictiveAttenuates craving and withdrawal symptoms in models of substance abuse.
AnticonvulsantEnhances the efficacy of other anticonvulsants in seizure models.

Case Studies

  • Diabetic Neuropathic Pain : A study demonstrated that acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia in streptozotocin-induced diabetic mice. The compound restored altered levels of serotonin and dopamine in the brain, highlighting its potential for managing diabetic neuropathic pain .
  • Neuroprotection Against MPTP : In rodent models, 1MeTIQ showed a protective effect against MPTP-induced parkinsonism by preserving dopaminergic function. It was found to inhibit calcium influx and reduce behavioral symptoms associated with dopamine depletion .
  • Synergistic Effects with Antiepileptics : Research indicated that 1MeTIQ exhibited synergistic interactions with various antiepileptic drugs (AEDs) in seizure models, suggesting its potential as an adjunct therapy for epilepsy .

Q & A

Q. What are the established synthetic routes for 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and its derivatives?

Methodological Answer: The synthesis typically involves coupling reactions with acyl chlorides under anhydrous conditions. For example, compound 2b (a derivative) is synthesized by reacting intermediates with acyl chlorides in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane, followed by reflux and purification via silica gel chromatography . A key step is the use of phthalic anhydride in acetic acid for cyclization, yielding intermediates like 8 (2-(3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)isoindoline-1,3-dione) . Demethylation strategies are employed to retain phenolic hydroxyl groups, avoiding chemoselectivity challenges between amines and phenols .

Key Reaction Conditions :

  • Solvent: Anhydrous dioxane or THF.
  • Catalysts: DMAP, LiAlH4 (for reduction steps).
  • Purification: TLC or column chromatography.

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer: Characterization relies on 1H NMR , 13C NMR , and mass spectrometry (MS) to confirm molecular structure. For example, compound 33 ((±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine) exhibits distinct proton signals at δ 6.48 (broad singlet, 2H) and δ 3.29–3.03 (multiplet, 8H) in CDCl3. Melting points (e.g., 94.6–95.2°C for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one) and elemental analysis (CHN) further validate purity .

Advanced Research Questions

Q. How does the introduction of substituents (e.g., acyl groups, alkyl chains) influence biological activity?

Q. What synthetic challenges arise from chemoselectivity, and how are they addressed?

Methodological Answer: Chemoselectivity between phenolic hydroxyls and amines is a major hurdle. For example, direct synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol (2b) led to cross-reactivity, prompting the use of 6-methoxy-protected intermediates (e.g., 6-MeO-THIQ scaffolds). Final demethylation with HCl/isopropanol selectively removes the methoxy group without affecting the amine .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often stem from:

  • Assay Variability : Differences in enzyme sources (e.g., human vs. electric eel acetylcholinesterase) or buffer conditions.
  • Substituent Position : Meta- vs. para-substituents on benzoyl groups alter steric and electronic effects .
  • Stereochemistry : Racemic mixtures (e.g., compound 33 ) may obscure activity trends; chiral separation is recommended .

Q. What in silico strategies optimize drug design for this scaffold?

Methodological Answer: Computational approaches include:

  • Molecular Docking : To predict binding modes with targets like estrogen receptors or acetylcholinesterase.
  • QSAR Modeling : Correlating substituent properties (e.g., logP, polar surface area) with bioactivity data .
  • ADMET Prediction : Assessing metabolic stability and toxicity early in design (e.g., cytochrome P450 interactions).

Research Gaps and Future Directions

  • Unstudied Alkyl Chains : The biological impact of C6-C17 alkyl derivatives remains unexplored .
  • Stereoselective Synthesis : Most studies use racemic mixtures; enantiopure synthesis could clarify activity .
  • Target Selectivity : Mechanisms underlying selectivity between related receptors (e.g., ERα vs. ERβ) require elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.